

Mastering Cell Culture Suspension: A Technical Guide to Velp Magnetic Stirrers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Veltac

Cat. No.: B1166048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental setup and operation of Velp magnetic stirrers, specifically tailored for cell culture applications. It aims to equip laboratory professionals with the necessary knowledge to effectively cultivate suspension cell cultures, ensuring optimal growth and viability.

Introduction to Magnetic Stirrers in Cell Culture

Magnetic stirrers are indispensable tools in modern cell culture laboratories, particularly for maintaining suspension cell lines such as hybridomas, CHO, HEK, and various immortalized cell lines.^[1] These devices utilize a rotating magnetic field to induce the spinning of a stir bar placed within a culture vessel, thereby ensuring gentle and uniform agitation.^[2] This continuous mixing is crucial for preventing cell sedimentation, promoting nutrient and gas exchange, and maintaining a homogenous cellular environment. Velp Scientifica offers a range of magnetic stirrers suitable for these delicate applications, characterized by precise speed control and reliable, continuous operation.^{[3][4][5][6]} Many models are designed to remain cool even after prolonged use, a critical feature for maintaining optimal cell culture temperatures.^{[6][7][8]}

Basic Setup and Installation

Proper setup of your Velp magnetic stirrer is paramount for ensuring both operational safety and the integrity of your cell cultures.

Unpacking and Inspection:

Upon receiving your Velp magnetic stirrer, carefully unpack all components and inspect for any signs of damage that may have occurred during transit. Ensure all parts listed in the instruction manual are present.[\[9\]](#)[\[10\]](#)

Standard Components:

- Magnetic stirrer unit
- Power supply cord/adapter
- Instruction manual[\[9\]](#)[\[10\]](#)
- (Optional) Support rod for probes

Installation Procedure:

- Placement: Position the magnetic stirrer on a stable, level, and non-flammable surface.[\[9\]](#)
[\[10\]](#) Ensure there is adequate space around the unit for ventilation, at least 30 cm from any walls.[\[9\]](#)
- Power Connection: Connect the power cord to the unit and then to an easily accessible, grounded electrical outlet.[\[8\]](#)[\[9\]](#) This ensures the instrument can be quickly disconnected if necessary.[\[8\]](#)
- Environmental Conditions: The stirrer should be used indoors in a controlled laboratory environment, away from explosive or corrosive materials.[\[8\]](#)[\[9\]](#) For cell culture applications, the stirrer is typically placed inside a CO₂ incubator to maintain the required temperature, humidity, and gas atmosphere.

Operational Principles and Best Practices

Adherence to best practices is crucial for achieving reproducible results and maintaining healthy cell cultures.

Core Operational Steps:

- Vessel and Stir Bar Selection: Choose a sterile spinner flask or other appropriate culture vessel. Select a suitable, sterilized magnetic stir bar; the size should be appropriate for the vessel volume to ensure efficient mixing.[9][10]
- Aseptic Technique: All procedures, including the introduction of the stir bar, media, and cells into the vessel, must be performed in a laminar flow hood to maintain sterility.
- Cell Seeding: Introduce the cell suspension into the spinner flask containing pre-warmed culture medium.
- Placement on Stirrer: Place the vessel centrally on the magnetic stirrer's plate.[11]
- Initiating Stirring: Start the stirrer at a very low speed and gradually increase it to the desired RPM.[11] This prevents sudden shear stress on the cells and avoids splashing.[11]

Best Practices for Cell Culture:

- Gentle Agitation: The primary goal is to keep cells in suspension, not to vigorously mix the culture. Excessive speed can induce shear stress, which can be detrimental to cell health and viability.[11][12]
- Optimal Stirring Speed: The ideal stirring speed is cell-line dependent. It is crucial to determine the minimum speed required to maintain a uniform suspension.
- Vessel Volume: Do not overfill spinner flasks. A general rule is to not exceed half of the nominal flask volume to ensure adequate aeration.[13]
- Sterility: Regularly clean the surface of the magnetic stirrer with a non-abrasive, non-flammable disinfectant.[9]

Experimental Protocols and Quantitative Data

The following tables summarize typical operational parameters for the suspension culture of common cell lines. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Recommended Stirring Speeds for Common Cell Lines

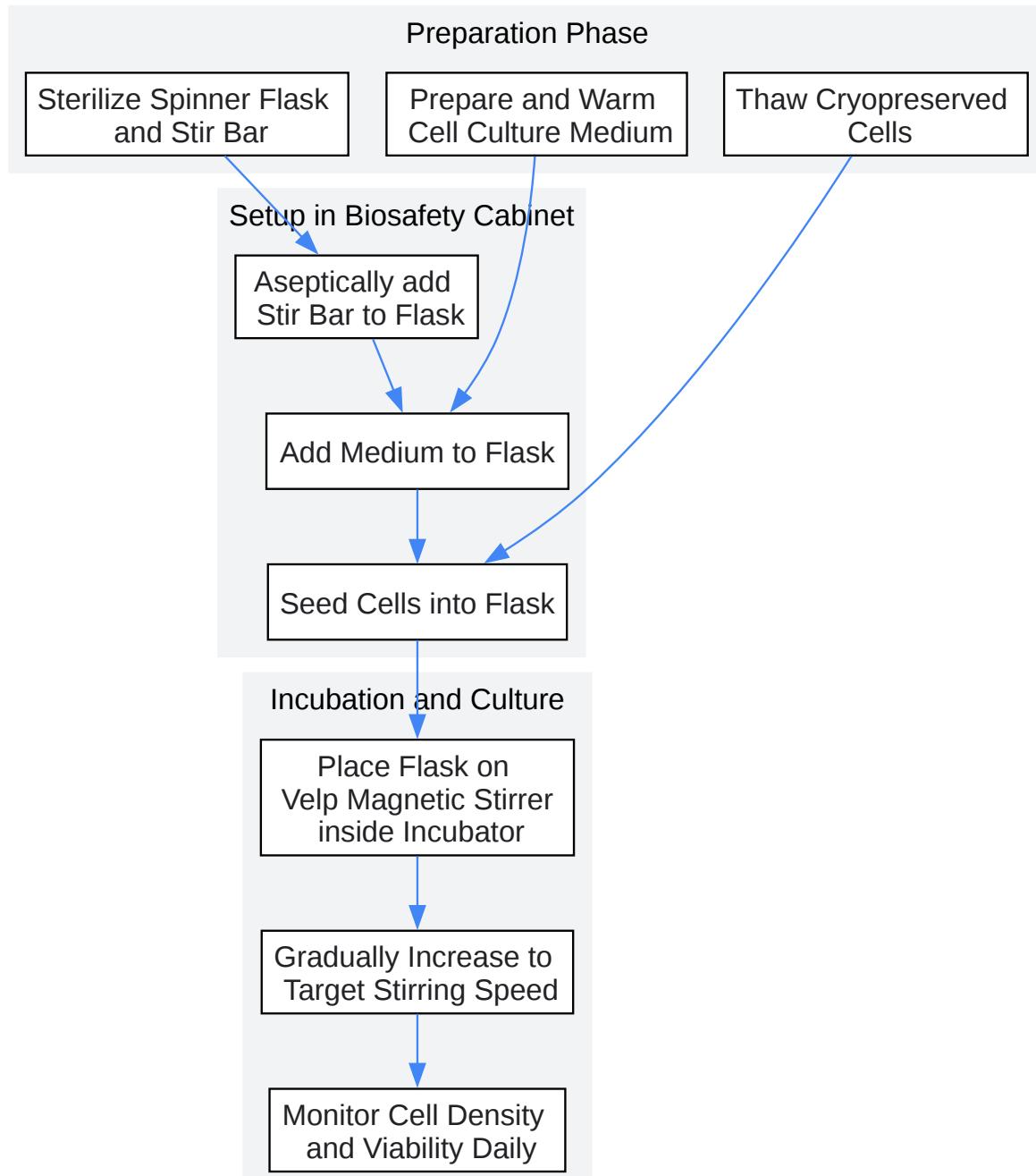
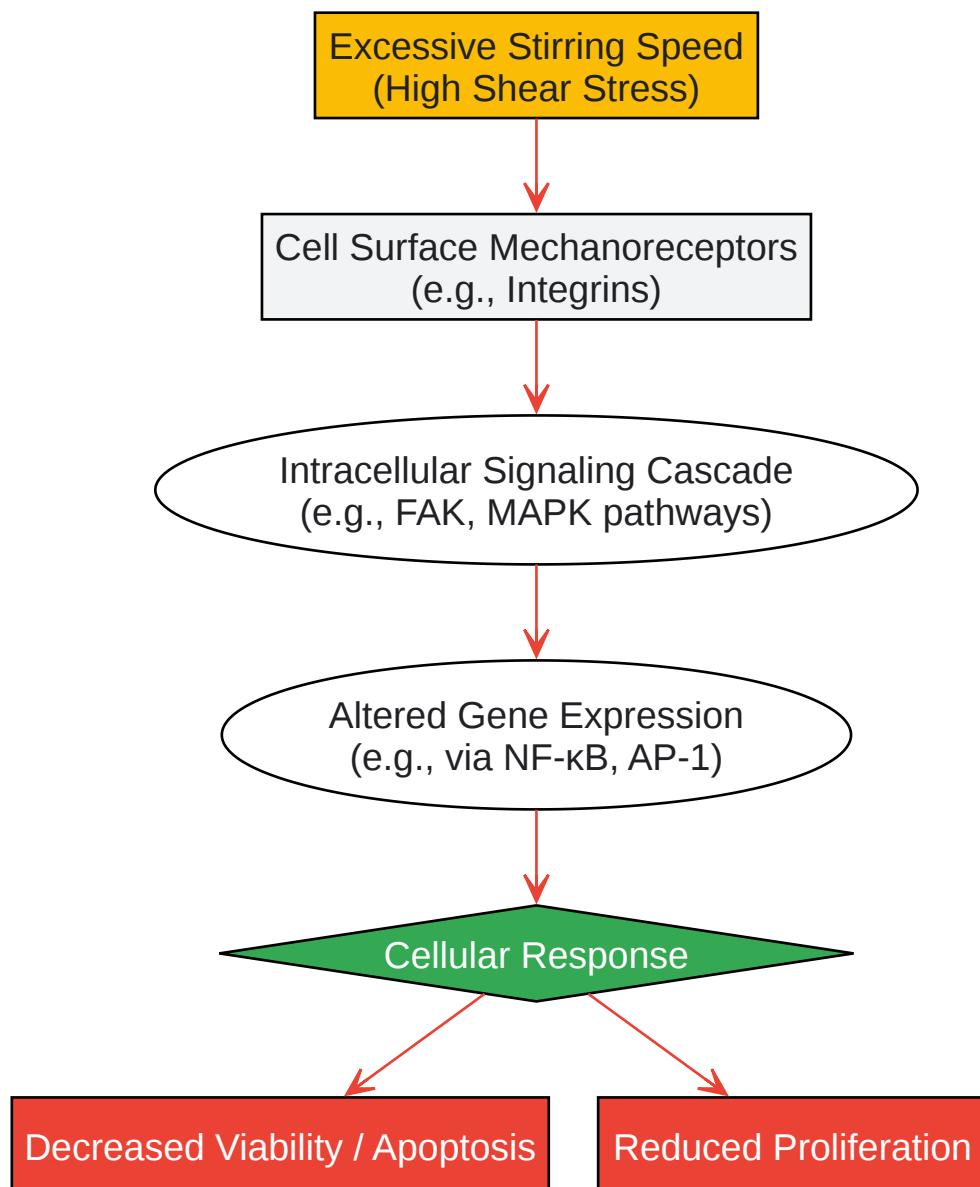

Cell Line	Typical Stirring Speed (RPM)	Vessel Type	Notes
CHO-S	60 - 120	Disposable Spinner Flask	Start at the lower end and increase as cell density rises.[2]
HEK293 (suspension adapted)	100 - 250	Spinner Flask	Speed should be calibrated based on cell density and viability.[1]
HeLa S3	100 - 250	Spinner Flask	Tolerant to higher speeds within this range.[1]
Hybridoma	60 - 100	Spinner Flask	Optimization of stirring speed is critical for maximizing antibody production.[14]
hMSCs (on microcarriers)	50 - 60	Spinner Flask	Speed should be just enough to keep microcarriers suspended.[15]

Table 2: Velp Magnetic Stirrer Models Suitable for Cell Culture

Model Series	Key Features for Cell Culture	Max. Stirring Speed (RPM)
MICROSTIRRER	Compact, remains cool after continuous use, excellent low-speed control.[7][8][16]	up to 1100[16]
MST Digital	Brushless motor (remains cool), digital display for precise speed setting, auto-reverse for enhanced mixing.[6][7]	Varies by model
MULTISTIRRER Digital	Multi-position for high-throughput applications, brushless motor, digital control with timer and auto-reverse.[9][10]	80 - 1500[9][10]
MSL Series	Designed for larger volumes, digital display, programmable with timer and auto-reverse.[3]	Varies by model


Visualizing Workflows and Cellular Responses

Diagrams created using Graphviz DOT language illustrate key processes in setting up and running a cell culture experiment with a Velp magnetic stirrer, as well as the cellular response to mechanical forces.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for initiating a suspension cell culture using a Velp magnetic stirrer.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of shear stress effects on cultured cells.[\[11\]](#)

Maintenance and Troubleshooting

Routine Maintenance:

- Cleaning: After use, disconnect the power supply. Clean the surface of the stirrer with a soft cloth dampened with a non-flammable, non-aggressive detergent.[\[9\]](#)

- Stir Bar Care: Clean and re-sterilize magnetic stir bars after each use to prevent cross-contamination.

Troubleshooting:

Issue	Possible Cause	Solution
Stir bar is not rotating or is "jumping"	Stirring speed is too high.	Reduce the stirring speed and then gradually increase it.
Vessel is not centered on the plate.	Ensure the flask is placed in the center of the stirrer plate. [11]	
Viscosity of the medium is too high for the stirrer/stir bar.	Use a larger or more powerful stir bar, or consider an overhead stirrer for highly viscous fluids. [17]	
Cells are clumping or settling at the bottom	Stirring speed is too low.	Gradually increase the stirring speed until cells are fully suspended.
Low cell viability or growth	Stirring speed is too high, causing excessive shear stress. [11] [12]	Reduce the stirring speed to the minimum required to keep cells in suspension.
Contamination.	Review and reinforce aseptic techniques.	
Stirrer does not power on	Power cord is not properly connected.	Check all power connections.
Outlet is not functioning.	Test the outlet with another device.	

By following this guide, researchers can effectively utilize Velp magnetic stirrers to achieve consistent and optimal results in their suspension cell culture workflows. Always refer to the specific instruction manual for your Velp stirrer model for detailed safety and operational information.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimized Spinner Flask Culture Techniques for Cell Line Growth [cytion.com]
- 2. corning.com [corning.com]
- 3. velp.com [velp.com]
- 4. Magnetic Stirrers, Reliable and precise solutions designed to meet diverse laboratory challenges. Compact designs with excellent chemical resistance. [velp.com]
- 5. velp.com [velp.com]
- 6. velp.com [velp.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. device.report [device.report]
- 9. manuals.plus [manuals.plus]
- 10. manuals.plus [manuals.plus]
- 11. In Vitro Technologies :: Unravelling the Dual Nature of Shear Stress in Cultured Cells [lifescience.invitro.co.nz]
- 12. Bioprocess Forces and Their Impact on Cell Behavior: Implications for Bone Regeneration Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
- 14. Use of Taguchi's methods as a basis to optimize hybridoma cell line growth and antibody production in a spinner flask - PMC [pmc.ncbi.nlm.nih.gov]
- 15. roosterbio.com [roosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. IT'S ALL A MATTER OF STIRRING: TIPS AND TRICKS TO CHOOSE THE BEST STIRRERS FOR YOUR LABORATORY [velp.com]
- To cite this document: BenchChem. [Mastering Cell Culture Suspension: A Technical Guide to Velp Magnetic Stirrers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1166048#basic-setup-and-operation-of-a-velp-magnetic-stirrer-for-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com